N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-12-14(20)4-2-5-15(12)22-18(24)17(23)21-11-19(25,13-7-8-26-10-13)16-6-3-9-27-16/h2-10,25H,11H2,1H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBWTCGDZAQBLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide is a compound of interest due to its diverse biological activities. This review synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C19H17ClN2O4S
- Molecular Weight : 404.87 g/mol
- CAS Number : 1903467-85-5
The structural features include a chloro-substituted phenyl ring, a furan moiety, and a thiophene ring, which contribute to its biological activity through various interactions with biological macromolecules.
Research indicates that this compound exhibits significant interactions with multiple biological targets:
- Enzyme Modulation : The compound has been shown to modulate the activity of various enzymes, potentially influencing metabolic pathways and cellular functions.
- Receptor Binding : Its ability to bind to specific receptors suggests potential roles in signaling pathways that could lead to therapeutic effects.
- Antioxidant Activity : Preliminary studies indicate that this compound may possess antioxidant properties, which can protect cells from oxidative stress and associated damage.
Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction. |
| Anti-inflammatory | Demonstrates potential in reducing inflammation markers in vitro, suggesting therapeutic applications in inflammatory diseases. |
| Antioxidant | Scavenges free radicals effectively, reducing oxidative stress in cellular models. |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that this compound induces apoptosis in breast cancer cells through the activation of caspase pathways. The compound showed significant cytotoxicity with IC50 values indicating effectiveness at low concentrations .
- Anti-inflammatory Effects : A study examining the anti-inflammatory properties revealed that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures stimulated with lipopolysaccharides (LPS), indicating its potential use in treating chronic inflammatory conditions .
- Antioxidant Activity : The antioxidant capacity was evaluated using the DPPH assay, where the compound exhibited a strong ability to scavenge free radicals, comparable to established antioxidants .
Conclusion and Future Directions
N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-3-yil)-2-hydroxy-2-(thiophen-2-yil)ethyl)oxalamide shows considerable promise as a multi-functional therapeutic agent due to its diverse biological activities. Further studies, particularly in vivo investigations and clinical trials, are necessary to fully elucidate its mechanisms of action and therapeutic potential.
Future research should focus on:
- Detailed pharmacokinetic studies.
- Exploration of structure–activity relationships (SAR).
- Investigating potential side effects and toxicity profiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Electronic Properties
a. Oxalamide Derivatives
- N1,N2-Bis(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)oxalamide (Compound 4): This oxalamide derivative () shares the oxalamide backbone but incorporates azetidinone (β-lactam) rings and methoxyphenyl groups. The hydroxy group in both compounds suggests comparable solubility profiles via hydrogen bonding .
b. N-(3-Acetyl-2-thienyl)acetamides
describes acetamides with thiophene rings, such as N-(3-acetyl-2-thienyl)-2-bromoacetamide. While these lack the oxalamide core, their thiophene groups mirror the target compound’s thiophen-2-yl substituent. Thiophene’s electron-rich nature may facilitate similar reactivity (e.g., electrophilic substitution) or coordination with metal ions .
c. 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
This acetamide () features a dichlorophenyl group and a thiazole ring. Compared to the target compound, the thiazole (a sulfur- and nitrogen-containing heterocycle) offers stronger coordination ability, whereas the furan/thiophene combination in the target may provide more nuanced electronic effects. Both compounds exhibit hydrogen-bonding motifs (N–H⋯N in vs. O–H⋯O/N in the target) .
Spectroscopic and Crystallographic Insights
- NMR Spectroscopy :
The target compound’s ¹H NMR would show distinct signals for the methyl group (δ ~2.3 ppm), aromatic protons (δ ~6.5–7.5 ppm), and hydroxy proton (δ ~5–6 ppm). This contrasts with ’s acetamides, where acetyl groups resonate at δ ~2.1–2.5 ppm and thiophene protons at δ ~7.0–7.5 ppm . - Hydrogen Bonding : The hydroxy group in the target compound could form intramolecular O–H⋯O bonds with the oxalamide carbonyls, similar to the N–H⋯N interactions observed in ’s thiazole derivative. Such interactions influence crystal packing and solubility .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N1-(3-chloro-2-methylphenyl)-N2-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)oxalamide, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step coupling of phenyl and heterocyclic intermediates. A common approach includes:
- Step 1 : Preparation of the 3-chloro-2-methylphenylamine derivative.
- Step 2 : Coupling with a furan-thiophene-hydroxyethyl intermediate via oxalamide linkage using reagents like oxalyl chloride.
- Optimization : Reaction temperatures (e.g., 10–25°C), solvents (1,4-dioxane or DCM), and bases (triethylamine) are critical for minimizing side reactions. Purification via column chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Techniques :
- NMR Spectroscopy : 1H and 13C NMR to resolve aromatic protons (6.5–8.0 ppm), hydroxy groups (~5.0 ppm), and amide bonds.
- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 3200–3400 cm⁻¹ (hydroxy O-H).
- Mass Spectrometry : High-resolution MS to confirm molecular weight (expected ~420–450 g/mol for analogous compounds) .
Advanced Research Questions
Q. How can researchers address contradictory data in reaction yields or spectroscopic characterization?
- Resolution Strategies :
- Reproducibility : Standardize solvent purity, moisture control, and inert atmospheres (e.g., N2) during synthesis.
- Cross-Validation : Use X-ray crystallography to resolve ambiguities in NMR assignments (e.g., overlapping peaks from thiophene/furan rings) .
- Computational Modeling : Density functional theory (DFT) to predict NMR/IR spectra and compare with experimental data .
Q. What approaches are used to investigate the structure-activity relationship (SAR) of this compound’s bioactivity?
- Methodology :
- Functional Group Modifications : Synthesize derivatives with substituted halogens (e.g., fluoro vs. chloro) or altered heterocycles (e.g., thiophene vs. furan positioning).
- Biological Assays : Test antimicrobial activity via minimum inhibitory concentration (MIC) assays or anticancer potential via cell viability assays (e.g., MTT).
- Molecular Docking : Map interactions with enzymes (e.g., kinases) or receptors using software like AutoDock .
Notes for Experimental Design
- Synthetic Challenges : Steric hindrance from the 3-chloro-2-methylphenyl group may reduce coupling efficiency; optimize stoichiometry (e.g., 1.2:1 molar ratio of intermediates) .
- Stability Testing : Monitor hydrolytic degradation of the hydroxyethyl group under acidic/basic conditions using accelerated stability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
